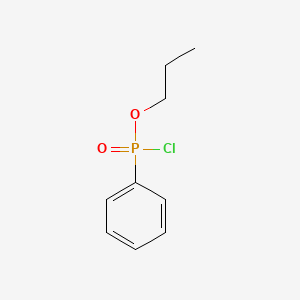
Propyl phenylphosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl phenylphosphonochloridate is an organophosphorus compound with the molecular formula C9H12ClO2P It is characterized by the presence of a phosphorus atom bonded to a propyl group, a phenyl group, and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl phenylphosphonochloridate can be synthesized through the reaction of phenylphosphonic dichloride with propanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloridate group. The general reaction scheme is as follows:
PhP(O)Cl2+C3H7OH→PhP(O)(OPr)Cl+HCl
In this reaction, phenylphosphonic dichloride (PhP(O)Cl2) reacts with propanol (C3H7OH) to form this compound (PhP(O)(OPr)Cl) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl phenylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the chloridate group can hydrolyze to form the corresponding phosphonic acid derivative.
Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction, altering the oxidation state and reactivity of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) can be used under mild conditions to replace the chlorine atom.
Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis reaction, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the phosphorus atom.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Hydrolysis Products: The primary product is the corresponding phosphonic acid derivative.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or phosphine oxides.
Applications De Recherche Scientifique
Propyl phenylphosphonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound can be used to study enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or prodrugs, is ongoing.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propyl phenylphosphonochloridate involves its reactivity with nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as enzymes, by forming covalent bonds with nucleophilic residues (e.g., serine, cysteine) in the active site. This can inhibit enzyme activity and alter biological pathways.
Comparaison Avec Des Composés Similaires
Propyl phenylphosphonochloridate can be compared to other organophosphorus compounds, such as:
Methyl phenylphosphonochloridate: Similar structure but with a methyl group instead of a propyl group. It exhibits similar reactivity but different physical properties.
Ethyl phenylphosphonochloridate: Contains an ethyl group instead of a propyl group. It also shows similar chemical behavior but with variations in reactivity and solubility.
Phenylphosphonic dichloride: Lacks the alkyl group and has two chlorine atoms. It is more reactive and used as a precursor in the synthesis of various phosphonates.
The uniqueness of this compound lies in its specific reactivity profile and the balance between hydrophobic and hydrophilic properties, making it suitable for diverse applications in research and industry.
Propriétés
Numéro CAS |
50965-80-5 |
|---|---|
Formule moléculaire |
C9H12ClO2P |
Poids moléculaire |
218.62 g/mol |
Nom IUPAC |
[chloro(propoxy)phosphoryl]benzene |
InChI |
InChI=1S/C9H12ClO2P/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
FJOJOEYGKSAZLT-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(C1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


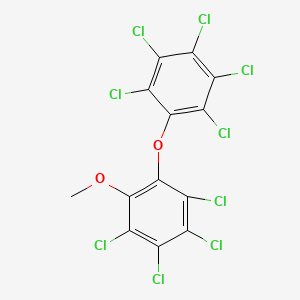
![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)

![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
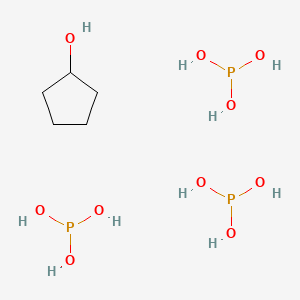
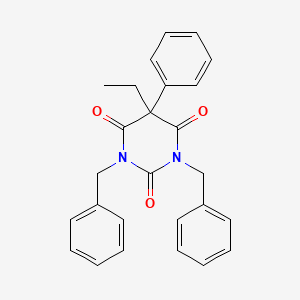

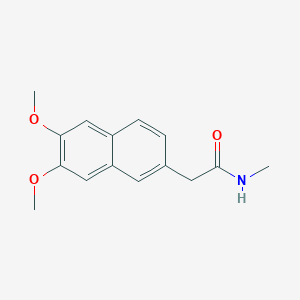


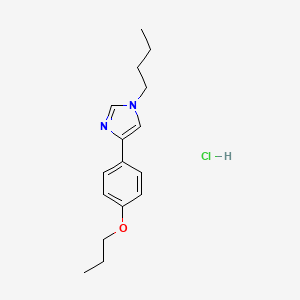
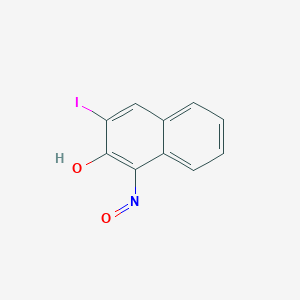
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)

